Copper(1+);pentane: Disproportionation-Based Decomposition Mechanism Enables 100% Theoretical Copper Yield in CVD
Copper(1+);pentane and related copper(I) alkyl complexes of formula R-Cu-L (where R = alkyl and L = Lewis base ligand) undergo a disproportionation-based decomposition mechanism upon thermolysis, yielding Cu(0) metal and volatile Cu(II) byproducts [1]. In contrast to the prior art exemplified by (trialkylphosphine)cyclopentadienylcopper(I) complexes, which decompose via a different pathway that inherently limits copper yield to a maximum of 50%, the disproportionation mechanism of the copper alkyl class achieves a theoretical copper yield of 100% [1].
| Evidence Dimension | Maximum theoretical copper yield from precursor decomposition |
|---|---|
| Target Compound Data | 100% theoretical copper yield |
| Comparator Or Baseline | (Trialkylphosphine)cyclopentadienylcopper(I) complexes: maximum 50% theoretical copper yield |
| Quantified Difference | 2-fold increase in theoretical atom economy (100% vs. 50% copper utilization) |
| Conditions | Thermolysis under CVD conditions; decomposition mechanism analysis |
Why This Matters
This 2-fold difference in theoretical copper yield directly translates to substantially lower precursor consumption and reduced material cost per deposited copper layer in semiconductor manufacturing processes.
- [1] US Patent 5,449,799. Compound for Depositing Copper Layers. Terheijden et al., assigned to U.S. Philips Corporation. View Source
